3,5-Dibromo-1H-pyrazole-4-carboxamide
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Overview
Description
3,5-Dibromo-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with bromine atoms at the 3 and 5 positions and a carboxamide group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1H-pyrazole-4-carboxamide typically involves the bromination of pyrazole derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 3,5-dibromo-1H-pyrazole with an appropriate amide source under suitable conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Dibromo-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antifungal and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antifungal or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Dibromo-1H-pyrazole-4-carboxamide include other pyrazole derivatives with different substituents, such as:
- 3,5-Dichloro-1H-pyrazole-4-carboxamide
- 3,5-Difluoro-1H-pyrazole-4-carboxamide
- 3,5-Diiodo-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific bromine substitutions, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C4H3Br2N3O |
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Molecular Weight |
268.89 g/mol |
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C4H3Br2N3O/c5-2-1(4(7)10)3(6)9-8-2/h(H2,7,10)(H,8,9) |
InChI Key |
NFBHMFAUHJMNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1Br)Br)C(=O)N |
Origin of Product |
United States |
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